molecular formula C10H21NO3S2 B561735 (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate CAS No. 681034-15-1

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Cat. No.: B561735
CAS No.: 681034-15-1
M. Wt: 267.402
InChI Key: WRGRMWJGHAOGQV-MRVPVSSYSA-N
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Description

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring with four methyl groups and a methanethiosulfonate group, making it a versatile reagent in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) with methanethiosulfonate reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Thiol-Specific Reactivity and Kinetic Parameters

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (MTSSL) is a thiol-reactive spin label with a methanethiosulfonate (MTS) group. Its primary reactivity involves nucleophilic substitution at the sulfur atom of the MTS moiety, enabling covalent bonding with cysteine residues in proteins.

Key Reaction Mechanism :
R SH MTSSLR S S CH3+sulfinic acid byproduct\text{R SH MTSSL}\rightarrow \text{R S S CH}_3+\text{sulfinic acid byproduct}
This reaction is irreversible under physiological conditions, forming a stable disulfide bond .

Kinetic Data :

ParameterValueSource
Rate constant (kk)105M1s110^5\,\text{M}^{-1}\text{s}^{-1}
Reaction completion timeSeconds (10–100 µM)
pH range for optimal activity6.0–8.0

Reactivity is influenced by steric accessibility of cysteine residues and solvent polarity. Steric hindrance from the tetramethylpyrrolidine ring limits labeling in buried protein regions .

Synthetic Challenges and Structural Modifications

MTSSL’s synthesis involves complex stereochemical control. Key challenges include:

  • Failed nucleophilic substitution with sodium methanethiosulfonate due to steric hindrance from geminal methyl groups .
  • Successful synthesis via introducing a hydroxyethyl "handle" (e.g., compound 19 ), reducing steric strain and enabling methanethiosulfonate attachment .

Synthetic Derivatives :

CompoundStructural ModificationApplication
20 Ethylene glycol spacerLipid bilayer studies
22 Bromoethyl linkerEnhanced membrane permeability

Derivatives retain spin-labeling functionality while improving solubility and reactivity in hydrophobic environments .

Redox Stability and Limitations

  • Reduction Resistance : The tetramethylpyrrolidine ring confers stability against ascorbate and cellular reductants, unlike simpler nitroxides .
  • Limitations :
    • Limited labeling efficiency in low-pH or high-salt conditions .
    • Incompatibility with reducing agents like DTT or β-mercaptoethanol post-labeling .

Industrial and Research Utilization

MTSSL is commercially available (e.g., PubChem CID: 133628 ) and widely used for:

  • Drug Discovery : Screening conformational changes in G protein-coupled receptors (GPCRs) .
  • Material Science : Functionalizing nanoparticles for biosensor development .

Scientific Research Applications

Spin Labeling in Protein Studies

One of the primary applications of this compound is in spin labeling , which involves attaching the nitroxide moiety to specific cysteine residues in proteins. This technique allows researchers to study the conformational dynamics of proteins and their interactions with other biomolecules.

Case Study: Glt Ph Transporters

In a study involving the glutamate transporter (Glt Ph), the compound was used to label cysteine substitutions at specific positions. The labeled proteins were then analyzed using electron paramagnetic resonance (EPR) spectroscopy to investigate their conformational states during transport cycles . The results indicated that the spin label could effectively report on the local environment of the labeled cysteines, providing insights into protein dynamics.

Membrane Protein Reassembly

The compound has also been applied in the reassembly of membrane proteins . By utilizing lipid vesicles, researchers can reconstitute membrane proteins from dissociated subunits, allowing for functional studies of heteromeric complexes.

Case Study: In Vitro Assembly of Membrane Proteins

A recent article described a method for the in vitro assembly of multimeric membrane proteins using this spin label. The approach demonstrated that the incorporation of the spin label facilitated the monitoring of protein interactions and reassembly processes through EPR spectroscopy . This technique is crucial for understanding the functional properties of membrane proteins under physiological conditions.

Structural Biology

In structural biology, this compound serves as a valuable tool for determining protein structures through techniques such as EPR and nuclear magnetic resonance (NMR) spectroscopy. The nitroxide label provides information about distances and dynamics within protein structures.

Case Study: Vitamin B12 ABC Importer

Research on the Vitamin B12 ABC importer utilized this spin label to probe conformational changes during substrate binding and transport. The data obtained from EPR measurements revealed critical insights into the structural rearrangements that occur during the transport cycle .

Drug Development and Screening

The compound's ability to interact with specific protein sites makes it useful in drug development . By labeling target proteins, researchers can screen for potential drug candidates that modulate protein function.

Case Study: Screening for Inhibitors

In a drug discovery project targeting specific enzymes, this spin label was employed to monitor conformational changes in response to inhibitor binding. The findings highlighted how spin labeling could aid in identifying effective inhibitors by providing real-time data on protein dynamics .

Table 1: Applications Overview

Application AreaDescriptionKey Findings
Spin LabelingAttaching to cysteine residues for EPR studiesInsights into protein dynamics
Membrane Protein ReassemblyReconstitution of membrane proteins using lipid vesiclesSuccessful monitoring of protein interactions
Structural BiologyProbing protein structures using EPR/NMRRevealed conformational changes
Drug DevelopmentScreening potential inhibitors through labeled target proteinsReal-time monitoring of binding effects

Table 2: Case Studies Summary

Case StudyApplicationMethodologyOutcome
Glt Ph TransportersSpin LabelingEPR SpectroscopyConformational insights during transport
Membrane Protein AssemblyReassemblyIn vitro assembly with lipid vesiclesFunctional characterization of reassembled proteins
Vitamin B12 ABC ImporterStructural BiologyEPR measurementsUnderstanding substrate binding dynamics
Drug DiscoveryInhibitor ScreeningMonitoring conformational changesIdentification of effective inhibitors

Mechanism of Action

The mechanism of action of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves the reversible modification of thiol groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups to form disulfide bonds, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), restoring the original thiol group . This reversible modification allows for the study of dynamic redox processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is unique due to its combination of a stable nitroxide radical (TEMPO) and a reactive methanethiosulfonate group. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile tool in scientific research.

Biological Activity

The compound “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” (CAS No. 681034-14-0) is a derivative of pyrrolidine that has gained attention in biochemical research due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

  • Molecular Formula : C10H21NO3S2
  • Molecular Weight : 267.41 g/mol
  • Structure : The compound features a pyrrolidine ring with an oxyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins through the methanethiosulfonate moiety. This interaction can lead to:

  • Modification of Protein Function : By forming mixed disulfides with cysteine residues, the compound can alter protein conformation and function.
  • Spin Labeling Applications : The oxyl group allows for electron paramagnetic resonance (EPR) studies, enabling researchers to investigate protein dynamics and conformational changes.

In Vitro Studies

  • Protein Interaction : In a study involving the reassembly of multimeric membrane proteins, this compound was utilized as a spin label to monitor conformational changes in the sodium-coupled aspartate transporter (GltPh). The findings indicated that the reassembled transporter exhibited functional characteristics similar to the native protein, confirming the utility of this compound in studying protein dynamics .
  • EPR Measurements : The compound was incorporated into lipid bilayers for continuous-wave EPR measurements. Results showed that it effectively reports on the local environment around membrane proteins, providing insights into their structural dynamics under physiological conditions .

Case Studies

  • Transporter Reassembly : A notable application involved using this compound in the reconstitution of GltPh into lipid vesicles. The study demonstrated that the spin-labeled reassembled transporter retained its substrate binding and transport activity, indicating that the compound can be pivotal in understanding membrane protein functionality .
  • Structural Studies : Another case highlighted its role in elucidating voltage-dependent gating mechanisms in ion channels. By using this compound as a probe, researchers were able to map conformational changes associated with channel activation and inactivation states .

Data Summary

Study FocusKey Findings
Protein DynamicsConfirmed functionality of reassembled GltPh similar to native transporter
EPR ApplicationsEffective spin labeling for monitoring protein conformational changes
Ion Channel MechanismsProvided insights into gating mechanisms through structural mapping

Q & A

Basic Research Questions

Q. What is the role of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate in studying protein conformational dynamics?

This compound is a thiol-reactive nitroxide spin label used in site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy. It covalently attaches to engineered cysteine residues in proteins, enabling the detection of structural rearrangements, ligand-binding events, and conformational transitions via distance measurements (e.g., DEER spectroscopy) . For example, it has been applied to study the molten globule state of maltose-binding protein (MBP) and voltage-dependent gating in ion channels .

Q. How do researchers optimize the labeling efficiency of this compound in cysteine-substituted mutants?

Labeling efficiency depends on:

  • Molar ratio : A 1:2–1:10 (protein:spin label) ratio is typically used, with excess label removed via desalting columns .
  • Reaction conditions : Incubation at 4–25°C for 2–24 hours under non-reducing conditions .
  • Cysteine accessibility : Surface-exposed cysteines are preferred; buried residues may require denaturation/renaturation protocols . Confirmation is performed via mass spectrometry or EPR signal intensity .

Q. What are the key experimental controls to validate spin-labeling specificity?

  • Cysteine-free negative control : A protein variant lacking reactive cysteines should show no labeling .
  • Competition assays : Use diamagnetic analogs (e.g., ATSL) to confirm covalent modification .
  • EPR line shape analysis : Validate single-site labeling and rule out aggregation .

Advanced Research Questions

Q. How can conflicting data between EPR-derived distances and X-ray crystallography be resolved?

Discrepancies may arise from:

  • Flexibility of the spin label : The methanethiosulfonate group adopts multiple conformations, requiring ensemble modeling .
  • Dynamic averaging : DEER measurements report population-weighted distances, while crystallography provides static snapshots. Use molecular dynamics (MD) simulations to reconcile these differences . Example: In the Gloeobacter violaceus ion channel, MD simulations complemented EPR data to model voltage-sensing domain motions .

Q. What methodological strategies are employed to study transient protein-lipid interactions using this spin label?

  • Paramagnetic relaxation enhancement (PRE) : Attach the spin label to lipid-binding domains (e.g., synaptobrevin-2) and measure PRE effects on NMR spectra to identify transient lipid contacts .
  • Lipid reconstitution : Incorporate spin-labeled proteins into liposomes (e.g., POPC:POPG) and use CW-EPR to probe membrane insertion depth .

Q. How can researchers design experiments to distinguish static vs. dynamic conformational heterogeneity in multidomain proteins?

  • Multifrequency EPR : Combine X-band (9 GHz) and Q-band (34 GHz) measurements to assess rotational mobility of the spin label .
  • Dual labeling : Introduce two spin labels at strategic positions (e.g., near a ligand-binding pocket) and perform DEER to monitor interdomain motions . Example: Double mutants of MBP (S233C/P298C) revealed ligand-induced conformational changes via DEER .

Q. Data Contradiction and Troubleshooting

Q. Why might spin-labeling introduce artifactual perturbations to protein function?

  • Steric hindrance : The bulky nitroxide group may disrupt native interactions. Mitigate by using shorter linker labels (e.g., CMTSL) or validating activity post-labeling .
  • Cysteine mutagenesis : Non-conservative substitutions (e.g., charged to hydrophobic residues) can destabilize the protein. Use conservative mutations (e.g., Ser→Cys) and compare functional assays .

Q. How should researchers interpret weak or absent DEER signals in oligomeric proteins?

  • Underlabeling : Optimize reaction time and label:protein ratio .
  • Distance limitations : DEER is effective for distances of 1.8–6 nm. For shorter distances (<1.5 nm), use CW-EPR dipolar broadening .
  • Sample heterogeneity : Ensure monodisperse protein via size-exclusion chromatography .

Q. Methodological Best Practices

  • Storage : Store the compound desiccated at -20°C to prevent hydrolysis of the methanethiosulfonate group .
  • Handling : Use anaerobic conditions or antioxidants (e.g., TCEP) to preserve the nitroxide radical .
  • Cross-validation : Combine EPR with NMR, ITC, or cryo-EM for multi-scale structural insights .

Properties

IUPAC Name

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGRMWJGHAOGQV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654073
Record name S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681034-15-1
Record name S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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